molecular formula C24H25FN2O3 B2554056 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898441-95-7

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one

Cat. No. B2554056
CAS RN: 898441-95-7
M. Wt: 408.473
InChI Key: DFRICWXJWVIDNQ-UHFFFAOYSA-N
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Description

Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities

The study on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including the compound of interest, involved the preparation of Mannich bases by reacting substituted piperazine derivatives with allomaltol and formaline. The synthesized compounds were structurally confirmed through IR, 1H-NMR, and elemental analysis. In vivo tests for anticonvulsant activities were conducted using maximal electroshock (MES), subcutaneous Metrazol (scMet), and rotorod toxicity tests. Additionally, the antimicrobial activities were assessed in vitro against various bacteria and fungi. The study found that certain derivatives exhibited significant anticonvulsant and antifungal activities .

Piperazine as a Catalyst in Synthesis

Piperazine has been identified as an excellent catalyst for the synthesis of a wide range of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium. The process is noted for its simplicity, efficiency, and environmental friendliness, with high yields and no need for column chromatographic separation. The commercial availability and recyclability of piperazine make it a valuable catalyst for large-scale synthesis, and a rational mechanism for the synthesis was proposed based on GC-Mass analysis .

Molecular Structure Analysis through Addition-Rearrangement Reactions

The addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the generation of functionalized 2-piperidones. This reaction showcases the potential for creating a variety of derivatives with different functional groups, which could be relevant for the compound . The reactions provided high yields and the ability to separate the resulting mixtures into trans/cis forms .

Chemical Reactions Analysis with Fluorophenyl Piperazine Derivatives

The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound structurally related to the one of interest, was achieved through electrophilic fluorination. The precursor was prepared using palladium catalysis, which could be a relevant method for the synthesis of similar compounds. The study provided insights into the chemical reactions and conditions necessary for the introduction of fluorine into the piperazine-containing compounds .

Physical and Chemical Properties Analysis

The design and synthesis of a PDE5 inhibitor with a piperazine moiety demonstrated the compound's ability to penetrate the brain and exhibit in vivo activity in a hypertensive rat model. This suggests that the physical and chemical properties of such compounds allow them to cross the blood-brain barrier and exert biological effects within the central nervous system. The compound's potency, selectivity, and pharmacokinetic profile were optimized, leading to its progression into clinical trials .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 4H-pyran-4-one, such as the compound , have been synthesized and evaluated for their anticonvulsant activity. These compounds have been tested using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, revealing certain derivatives as potentially active anticonvulsant agents without neurotoxicity at all tested doses (Aytemir, Çalış, & Septioğlu, 2010). Further studies confirmed the synthesis of various 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities, indicating the significance of these compounds in medicinal chemistry (Aytemir, Çalış, & Özalp, 2004).

Genotoxicity and Metabolic Activation

Another study explored the genotoxicity potential of a structurally related compound, highlighting the importance of understanding the metabolic activation pathways of these molecules. The research underscores the necessity of examining the safety profile of such compounds when considering their therapeutic applications (Kalgutkar et al., 2007).

Crystal Structure Analysis

The crystal structures of compounds structurally related to adoprazine, including derivatives with a piperazine moiety, have been determined. This research contributes to the understanding of the molecular geometry and intermolecular interactions of these compounds, which is crucial for the design of new drugs (Ullah & Altaf, 2014).

Neurotransmitter Receptor Studies

Studies involving radiolabeled antagonists for neurotransmitter receptors have also been conducted, indicating the potential of these compounds in neuroscience research, particularly in understanding serotonergic neurotransmission and developing new imaging agents for positron emission tomography (PET) (Plenevaux et al., 2000).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-3-2-4-19(13-18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-7-5-20(25)6-8-21/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRICWXJWVIDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one

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